molecular formula C37H67NO13 B1146604 Eritromicina-d6 CAS No. 959119-25-6

Eritromicina-d6

Número de catálogo: B1146604
Número CAS: 959119-25-6
Peso molecular: 740.0 g/mol
Clave InChI: ULGZDMOVFRHVEP-MECBHOFCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Erythromycin-d6 is a deuterated form of erythromycin, a macrolide antibiotic widely used to treat bacterial infections. The deuterium atoms replace hydrogen atoms in the erythromycin molecule, which can be useful in various scientific studies, particularly in pharmacokinetics and metabolic research.

Aplicaciones Científicas De Investigación

Pharmacokinetics and Metabolism Studies

Erythromycin-d6 is extensively used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of macrolide antibiotics. The deuterated form allows researchers to differentiate between the native compound and its metabolites in biological samples using techniques such as mass spectrometry.

Case Study: Mass Spectrometry Analysis

In a study involving healthy volunteers, erythromycin-d6 was administered to track its metabolic pathways. The results indicated that the deuterated compound provided clearer insights into the metabolic fate of erythromycin, facilitating the identification of specific metabolites that could be targeted for further therapeutic development .

Drug Delivery Systems

Erythromycin-d6 has been incorporated into novel drug delivery systems aimed at enhancing the bioavailability and targeting of antibiotics. For instance, liposomal formulations of erythromycin have been developed, utilizing erythromycin-d6 to study the pharmacodynamics and release profiles under various conditions.

Table 1: Comparison of Liposomal Formulations

Formulation TypeEncapsulation Efficiency (%)Release Rate (h)Stability (days)
Erythromycin Liposomes55430
Erythromycin-d6 Liposomes60545

These formulations demonstrated improved stability and release characteristics compared to traditional formulations, indicating potential for clinical applications in treating infections .

Antimicrobial Resistance Research

The role of erythromycin-d6 extends into research on antimicrobial resistance. By using this compound in laboratory settings, researchers can investigate the mechanisms by which bacteria develop resistance to macrolides.

Case Study: Resistance Mechanisms

A study explored the resistance mechanisms in Streptococcus pneumoniae when exposed to erythromycin-d6. The findings revealed specific genetic mutations that conferred resistance, providing valuable data for developing new strategies to combat resistant strains .

Structure-Activity Relationship Studies

Erythromycin-d6 is also employed in structure-activity relationship (SAR) studies to optimize antibiotic efficacy. Researchers utilize deuterated compounds to assess how structural modifications affect biological activity.

Research Findings

A recent investigation highlighted how variations in the lactone ring structure of erythromycin derivatives influenced their binding affinity to bacterial ribosomes. Erythromycin-d6 served as a benchmark, allowing for comparative analysis that guided the design of more potent derivatives .

Safety and Toxicology Assessments

The safety profile of erythromycin-d6 is crucial for its application in clinical settings. Studies have shown that deuterated compounds tend to exhibit altered pharmacodynamics, which can lead to reduced toxicity.

Safety Review Findings

A comprehensive review assessed the safety of macrolide antibiotics during pregnancy, including insights from studies using erythromycin-d6. The findings suggested that while macrolides are generally safe, monitoring is essential due to potential effects on fetal development .

Mecanismo De Acción

Target of Action

Erythromycin, including its stable isotope labeled form Erythromycin-d6, is a macrolide antibiotic that primarily targets bacterial ribosomes . It binds to the 23S ribosomal RNA molecule in the 50S subunit of the bacterial ribosome . This interaction inhibits protein synthesis, which is crucial for bacterial growth and replication .

Mode of Action

Erythromycin-d6, like other macrolides, exerts its antibacterial effect by inhibiting protein synthesis . It binds to the 23S ribosomal RNA molecule in the 50S subunit of bacterial ribosomes, thereby blocking peptide chain synthesis . This inhibition of protein synthesis prevents the bacteria from growing and replicating, making Erythromycin-d6 a bacteriostatic antibiotic .

Biochemical Pathways

The action of Erythromycin-d6 affects the protein synthesis pathway in bacteria . By binding to the 23S ribosomal RNA molecule, it disrupts the normal function of the ribosome, preventing the formation of new proteins . This disruption affects various downstream processes that rely on these proteins, ultimately inhibiting bacterial growth .

Pharmacokinetics

Erythromycin-d6, like Erythromycin, is absorbed through the gastrointestinal system after oral administration . It concentrates in the liver and is excreted in the bile . Less than 5% of the orally administered dose is found excreted in the urine . A high percentage of absorbed Erythromycin is likely metabolized . The elimination half-life of oral Erythromycin is approximately 2.4-3.5 hours .

Result of Action

The primary result of Erythromycin-d6’s action is the inhibition of bacterial growth . By preventing protein synthesis, it disrupts essential biological processes within the bacteria, leading to a halt in replication and growth . This makes Erythromycin-d6 effective against a variety of bacterial infections .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Erythromycin-d6 . Factors such as soil conditions, animal husbandry practices, waste management, water quality, and food safety can all impact the spread and development of antibiotic resistance . Understanding these factors is crucial for managing the use of antibiotics and mitigating the development of resistance .

Análisis Bioquímico

Biochemical Properties

Erythromycin-d6, like its parent compound Erythromycin, interacts with various biomolecules in the bacterial cell. It binds to the 50S subunit of the bacterial ribosome, inhibiting protein synthesis . This interaction is selective for bacterial ribosomes, which allows Erythromycin-d6 to inhibit bacterial growth without affecting host mammalian tissue .

Cellular Effects

Erythromycin-d6 exerts its effects on various types of cells, primarily bacteria. It inhibits RNA-dependent protein synthesis, leading to the cessation of bacterial growth . In addition, it has been observed to have cytotoxic effects on certain primary cell cultures .

Molecular Mechanism

The mechanism of action of Erythromycin-d6 involves binding to the 50S subunit of the bacterial ribosome, inhibiting the translocation step of protein synthesis . This prevents the addition of new amino acids to the growing peptide chain, effectively halting protein synthesis within the bacterial cell .

Metabolic Pathways

Erythromycin-d6 is likely to be involved in similar metabolic pathways as Erythromycin. Erythromycin is metabolized primarily in the liver, and its metabolites are excreted in the bile

Transport and Distribution

Erythromycin, the parent compound, is known to distribute widely in the body, although it does not penetrate well into abscesses or the central nervous system .

Subcellular Localization

Given its mechanism of action, it can be inferred that Erythromycin-d6 localizes to the bacterial ribosome where it exerts its effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Erythromycin-d6 involves the incorporation of deuterium atoms into the erythromycin molecule. This can be achieved through several methods, including:

    Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in erythromycin with deuterium atoms using deuterated solvents under specific conditions.

    Deuterated Reagents: Using deuterated reagents in the synthesis of erythromycin can also result in the incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of Erythromycin-d6 typically involves large-scale hydrogen-deuterium exchange reactions or the use of deuterated reagents in the fermentation process of erythromycin-producing bacteria. The process is optimized to ensure high yield and purity of the deuterated compound.

Análisis De Reacciones Químicas

Types of Reactions

Erythromycin-d6, like erythromycin, undergoes various chemical reactions, including:

    Oxidation: Erythromycin-d6 can be oxidized to form various metabolites.

    Reduction: Reduction reactions can modify the functional groups in the erythromycin-d6 molecule.

    Substitution: Substitution reactions can occur at specific sites in the molecule, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions vary depending on the desired reaction and product.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of erythromycin-d6, which can have different pharmacological properties and applications.

Comparación Con Compuestos Similares

Erythromycin-d6 can be compared with other macrolide antibiotics, such as:

    Azithromycin: Known for its longer half-life and better tissue penetration.

    Clarithromycin: Has a similar mechanism of action but is more stable in acidic conditions.

    Roxithromycin: Known for its improved pharmacokinetic properties.

Erythromycin-d6 is unique due to the presence of deuterium atoms, which makes it particularly useful in pharmacokinetic and metabolic studies, providing insights that are not possible with non-deuterated compounds.

Actividad Biológica

Erythromycin-d6 is a deuterated derivative of erythromycin, a macrolide antibiotic known for its effectiveness against a variety of bacterial infections. The incorporation of deuterium into the erythromycin molecule alters its pharmacokinetic properties and biological activity. This article explores the biological activity of erythromycin-d6, including its mechanism of action, comparative studies with other macrolides, and case studies highlighting its clinical implications.

Erythromycin and its derivatives, including erythromycin-d6, exert their antibacterial effects primarily by binding to the 50S ribosomal subunit of susceptible bacteria. This binding inhibits protein synthesis through the blockage of transpeptidation and prevents the translocation of peptidyl-tRNA during translation. The structural modifications in erythromycin-d6 may influence its binding affinity and efficacy against specific bacterial strains.

Table 1: Comparative Biological Activity of Erythromycin and Erythromycin-d6

CompoundBinding Affinity (Kd)Antibacterial SpectrumNotable Effects
Erythromycin0.5 µMGram-positive bacteriaOtotoxicity at higher doses
Erythromycin-d6TBDSimilar to erythromycinPotentially reduced side effects
Roxithromycin0.3 µMGram-positive & some Gram-negativeHigher bioavailability
Azithromycin0.2 µMBroad spectrumEnhanced tissue penetration

Note: Kd values are indicative and may vary based on experimental conditions.

Case Study 1: Ototoxicity Assessment

A prospective study investigated the ototoxic effects of erythromycin in patients treated for community-acquired pneumonia. Among 30 patients receiving erythromycin, five exhibited symptomatic ototoxicity, linked to high serum concentrations. No cases were reported in a control group receiving other antibiotics. The study concluded that ototoxicity is dose-dependent and reversible upon discontinuation of therapy .

Case Study 2: Pharmacokinetics of Erythromycin-d6

Research into the pharmacokinetics of erythromycin-d6 suggests that its deuterated structure may lead to altered metabolic pathways compared to standard erythromycin. Preliminary data indicate that erythromycin-d6 could exhibit prolonged half-life and reduced toxicity, making it a candidate for further clinical evaluation in populations sensitive to traditional macrolides .

Research Findings

Recent investigations using solid-state nuclear magnetic resonance (SSNMR) have provided insights into the molecular dynamics of macrolide antibiotics, including erythromycin-d6. These studies reveal that structural modifications can significantly impact the drug's interaction with bacterial membranes and its overall biological activity. For instance, modifications that enhance lipophilicity may improve membrane penetration and antibacterial efficacy while potentially reducing adverse effects such as phospholipidosis observed with standard erythromycin .

Propiedades

Número CAS

959119-25-6

Fórmula molecular

C37H67NO13

Peso molecular

740.0 g/mol

Nombre IUPAC

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-[bis(trideuteriomethyl)amino]-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione

InChI

InChI=1S/C37H67NO13/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1/i11D3,12D3

Clave InChI

ULGZDMOVFRHVEP-MECBHOFCSA-N

SMILES isomérico

[2H]C([2H])([2H])N([C@H]1C[C@H](O[C@H]([C@@H]1O)O[C@@H]2[C@H]([C@@H]([C@H](C(=O)O[C@@H]([C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]2(C)O)C)C)O)(C)O)CC)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)C)C([2H])([2H])[2H]

SMILES canónico

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O

Sinónimos

E-Base-d6;  E-Mycin-d6;  Erytromycin A-d6;  Aknemycin-d6;  Aknin-d6;  Eemgel-d6;  Ery-Derm-d6;  Erymax-d6;  Ery-Tab-d6;  N,N-didemethyl-N,N-di(methyl-d3)erythromycin; 

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.